molecular formula C23H25ClN4O7 B12711940 4-amino-5-chloro-N-[[4-[(3-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;oxalic acid CAS No. 112885-00-4

4-amino-5-chloro-N-[[4-[(3-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;oxalic acid

Cat. No.: B12711940
CAS No.: 112885-00-4
M. Wt: 504.9 g/mol
InChI Key: LKKIPYSQPUNYHK-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, a morpholine ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-chloro-N-[[4-[(3-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with 4-[(3-cyanophenyl)methyl]morpholine in the presence of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) . The reaction is carried out in an organic solvent like dichloromethane under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-chloro-N-[[4-[(3-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while substitution of the chloro group can produce a variety of substituted benzamides.

Scientific Research Applications

4-amino-5-chloro-N-[[4-[(3-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-amino-5-chloro-N-[[4-[(3-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-amino-5-chloro-N-[[4-[(3-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

112885-00-4

Molecular Formula

C23H25ClN4O7

Molecular Weight

504.9 g/mol

IUPAC Name

4-amino-5-chloro-N-[[4-[(3-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;oxalic acid

InChI

InChI=1S/C21H23ClN4O3.C2H2O4/c1-28-20-9-19(24)18(22)8-17(20)21(27)25-11-16-13-26(5-6-29-16)12-15-4-2-3-14(7-15)10-23;3-1(4)2(5)6/h2-4,7-9,16H,5-6,11-13,24H2,1H3,(H,25,27);(H,3,4)(H,5,6)

InChI Key

LKKIPYSQPUNYHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC(=CC=C3)C#N)Cl)N.C(=O)(C(=O)O)O

Origin of Product

United States

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